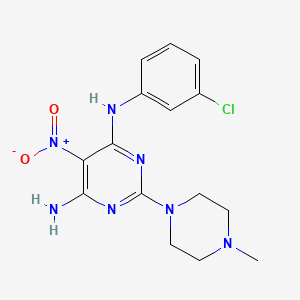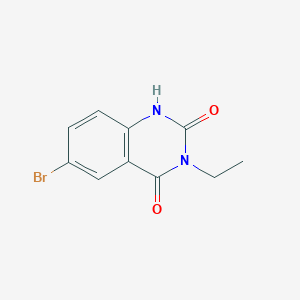
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes both hydroxy and methoxy functional groups, as well as a methylthio phenyl group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the hydroxy and methoxy groups: This step involves the selective functionalization of the intermediate compound to introduce the hydroxy and methoxy groups.
Attachment of the methylthio phenyl group: This final step involves the coupling of the methylthio phenyl group to the oxalamide backbone, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
化学反応の分析
Types of Reactions
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide backbone can be reduced to form amines.
Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxalamide can produce primary or secondary amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique functional groups may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Its reactivity and functional groups make it useful in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The hydroxy and methoxy groups can form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions or act as a nucleophile in covalent modifications.
類似化合物との比較
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide can be compared to other oxalamide derivatives, such as:
N1-(2-hydroxyethyl)-N2-(2-phenyl)oxalamide: Lacks the methoxy and methylthio groups, resulting in different reactivity and applications.
N1-(2-methoxy-3-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide: Similar structure but lacks the hydroxy group, affecting its hydrogen bonding capability.
特性
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(19,9-20-2)8-15-12(17)13(18)16-10-6-4-5-7-11(10)21-3/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRGLQHAWQSYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)
![4-amino-3-{[(2-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2963385.png)


![4-(prop-2-en-1-yl)-5-(prop-2-en-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2963390.png)


![5-Chloropyrazolo[1,5-a]quinazoline](/img/structure/B2963394.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2963399.png)

